
Malotilate
概要
説明
マロチレートは、肝保護作用で知られる化学化合物です。 肝臓病の治療に関する研究で使用されており、動物モデルで肝再生を促進する可能性を示しています . この化合物は、IUPAC名であるジイソプロピル1,3-ジチオール-2-イリデンマロネートで識別され、分子式はC12H16O4S2です .
準備方法
合成経路と反応条件: マロチレートは、いくつかの方法で合成することができます。一般的な方法の1つは、2-チオキソ-1,3-ジチオール-4,5-ジカルボン酸とヨウ化メチルをニトロメタン中で還流して反応させて、2-(メチルスルファニル)-1,3-ジチオリウムヨウ化物を生成することです。 この中間体は、次にテトラヒドロフラン中で水素化ナトリウムを使用してジイソプロピルマロネートと縮合されます . 別の方法としては、アセチリドナトリウム、硫黄、二硫化炭素を環化させて1,3-ジチオール-2-チオンを生成し、次に硫酸ジメチルと過塩素酸ナトリウムで処理してから、ジイソプロピルマロネートと縮合させる方法があります .
工業生産方法: マロチレートの工業生産では、同様の合成経路が用いられますが、より大規模に行われます。 プロセスには、通常、初期の反応と最終生成物を分離するための後処理段階に、大型反応器が使用されます .
化学反応解析
反応の種類: マロチレートは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これは、アラキドン酸の代謝に役割を果たす酵素である5-リポキシゲナーゼを選択的に阻害することが知られています .
一般的な試薬と条件: マロチレートを含む反応で使用される一般的な試薬には、ヨウ化メチル、水素化ナトリウム、硫酸ジメチル、過塩素酸ナトリウムなどがあります。 反応は、通常、ニトロメタンやテトラヒドロフランなどの溶媒中で、還流条件下で行われます .
生成される主な生成物: マロチレートの反応から生成される主な生成物は、反応条件によって異なります。 たとえば、2-(メチルスルファニル)-1,3-ジチオリウムヨウ化物とジイソプロピルマロネートの縮合により、マロチレートが生成されます .
化学反応の分析
Types of Reactions: Malotilate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to selectively inhibit the enzyme 5-lipoxygenase, which plays a role in the metabolism of arachidonic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl iodide, sodium hydride, dimethyl sulfate, and sodium perchlorate. The reactions are typically carried out in solvents such as nitromethane and tetrahydrofuran under reflux conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the condensation of 2-(methylsulfanyl)-1,3-dithiolium iodide with diisopropyl malonate results in the formation of this compound .
科学的研究の応用
Pharmacological Properties
Malotilate is primarily recognized for its hepatoprotective and anti-fibrotic properties. Its mechanism of action involves modulation of inflammatory pathways and reduction of oxidative stress, making it a candidate for treating various liver conditions.
Hepatoprotective Effects
- Cirrhosis Treatment : A study involving nine cirrhotic patients demonstrated that this compound significantly increased thrombocyte counts and improved liver function markers such as serum ferritin and cholinesterase levels after a six-month treatment period. The compound was well-tolerated, with minimal adverse effects reported .
- Primary Biliary Cirrhosis : In a randomized controlled trial with 101 patients, this compound showed immune-modulating effects but did not significantly alter fibrosis progression. Notable biochemical improvements included reductions in alkaline phosphatase and transaminases .
Antioxidant Potential
This compound has been studied for its antioxidant properties, particularly in models of alcoholic liver disease. In a study with Sprague Dawley rats, this compound administration led to decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) levels, indicating its protective role against ethanol-induced hepatic dysfunction .
Muscle Atrophy Prevention
Recent research has explored this compound's potential in treating skeletal muscle atrophy. In an animal model, this compound administration preserved muscle strength and mass while down-regulating atrophy-related genes, highlighting its role as a repurposed therapeutic agent for muscle degeneration .
Summary of Clinical Studies on this compound
Case Study 1: this compound in Cirrhosis Management
In a clinical trial involving cirrhotic patients, this compound was administered over six months. The study revealed significant improvements in hematological parameters and liver function tests, suggesting that this compound could be an effective adjunct therapy in managing cirrhosis.
Case Study 2: this compound's Role in Muscle Preservation
A series of experiments demonstrated that this compound effectively mitigated the effects of glucocorticoid-induced muscle atrophy in murine models. The treatment not only preserved muscle mass but also enhanced grip strength, indicating its potential use in sarcopenia management.
作用機序
マロチレートは、主に、アラキドン酸の代謝からロイコトリエンを生成する酵素である5-リポキシゲナーゼを阻害することによって作用します。 この酵素を阻害することによって、マロチレートは炎症性メディエーターの産生を減らし、肝臓と筋肉の損傷から保護します . さらに、マロチレートは、リボソームを活性化し、タンパク質合成を促進することによって、肝再生を促進することが示されています .
類似の化合物との比較
マロチレートは、5-リポキシゲナーゼの選択的阻害と肝保護作用がユニークです。 同様の化合物には、ジレウトンやリコフェロンなどの他の5-リポキシゲナーゼ阻害剤があり、これらも同一の酵素を標的とするものの、薬物動態プロファイルや治療用途が異なる場合があります . マロチレートの肝再生を促進し、筋肉の萎縮から保護する能力は、他の同様の化合物と区別する特徴となっています .
類似化合物との比較
Malotilate is unique in its selective inhibition of 5-lipoxygenase and its hepatoprotective properties. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and licofelone, which also target the same enzyme but may have different pharmacokinetic profiles and therapeutic applications . This compound’s ability to promote liver regeneration and protect against muscle atrophy further distinguishes it from other similar compounds .
生物活性
Malotilate, chemically known as diisopropyl 1,3-dithiol-2-ylidene malonate, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects in various medical conditions, particularly in liver diseases and muscle atrophy.
Hepatoprotective Effects
This compound exhibits significant hepatoprotective properties, which have been demonstrated in several studies. One randomized controlled trial involving 101 patients with primary biliary cirrhosis showed that this compound treatment resulted in notable biochemical changes:
- Alkaline Phosphatase : Decreased by 21%
- AST : Decreased by 20%
- ALT : Decreased by 40%
- IgA : Decreased by 12%
- IgM : Decreased by 26%
Histological evaluations indicated a reduction in plasma cell and lymphocytic infiltrate and piece-meal necrosis, although no significant effect on liver fibrosis was observed .
A pharmacokinetic study revealed that this compound's first-pass elimination is significantly reduced in cirrhotic patients, leading to higher plasma concentrations compared to healthy individuals. This suggests enhanced bioavailability in patients with liver dysfunction .
Anti-Inflammatory and Immune-Modulating Effects
This compound has demonstrated anti-inflammatory properties. In a double-blind controlled trial, it was found to have an immune-modulating effect without significant anti-fibrotic action. The compound's ability to modulate immune responses may contribute to its therapeutic effects in liver diseases .
Muscle Atrophy Prevention
Recent research has highlighted this compound's role in preventing skeletal muscle atrophy. In murine models, this compound treatment was shown to:
- Preserve muscle strength (grip strength increased by 35.72%)
- Increase muscle mass and fiber cross-sectional area (quadriceps +23.72%, soleus +33.3%)
- Down-regulate atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%)
These findings indicate that this compound can counteract the effects of glucocorticoids on muscle atrophy without affecting myogenic differentiation pathways .
Gastroprotective Effects
This compound has also been studied for its gastroprotective effects against indomethacin and ethanol-induced mucosal lesions. It significantly reduced mucosal damage, suggesting potential applications in gastrointestinal protection .
Summary of Research Findings
Case Studies
- Primary Biliary Cirrhosis : In a study involving 101 patients, this compound showed promise as an adjunct therapy, leading to significant biochemical improvements without major side effects .
- Skeletal Muscle Atrophy : A murine model demonstrated that this compound effectively inhibited muscle atrophy induced by glucocorticoids, highlighting its potential role in treating muscle wasting conditions .
特性
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQVCUJEKAZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046463 | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-28-9 | |
Record name | Malotilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malotilate [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malotilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Malotilate exert its hepatoprotective effects?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound acts through multiple pathways. This includes:
- Antioxidant activity: this compound exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
- Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, this compound appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
- Increased protein synthesis: this compound has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
- Mitochondrial function activation: In partially hepatectomized rats, this compound administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].
Q2: Does this compound influence the metabolism of other drugs?
A2: Yes, this compound can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].
Q3: How is this compound metabolized in the body?
A3: this compound is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.
Q4: Does liver cirrhosis affect the pharmacokinetics of this compound?
A4: Yes, liver cirrhosis significantly alters this compound's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged this compound and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.
Q5: What preclinical models have been used to study the efficacy of this compound?
A5: A variety of animal models have been employed to investigate this compound's therapeutic potential, including:
- Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where this compound demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
- Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show this compound can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
- Galactosamine-induced liver injury: In this model of acute liver damage, this compound pretreatment mitigated liver injury markers and accelerated liver regeneration [].
- Dimethylnitrosamine-induced liver fibrosis: this compound administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
- Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where this compound showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].
Q6: What are the known toxicological effects of this compound?
A6: While generally well-tolerated in preclinical and clinical studies, this compound can cause adverse effects, particularly at high doses.
- Hematological effects: High doses of this compound in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.
Q7: Are there any long-term safety concerns associated with this compound use?
A7: Long-term safety data for this compound is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.
Q8: What are the structural characteristics of this compound?
A8: this compound, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.
Q9: Does this compound exhibit polymorphism?
A9: Yes, this compound exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。